molecular formula C18H21Cl2FN2O6 B13033696 3-[(S)-2-(2,4-Dichloro-benzyloxycarbonylamino)-3-methyl-butyrylamino]-5-fluoro-4-oxo-pentanoic acid

3-[(S)-2-(2,4-Dichloro-benzyloxycarbonylamino)-3-methyl-butyrylamino]-5-fluoro-4-oxo-pentanoic acid

Cat. No.: B13033696
M. Wt: 451.3 g/mol
InChI Key: ANNPALXBOKTDBF-VYIIXAMBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Caspaseinhibitor-bp-22471 typically involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups that enhance its inhibitory activity. The synthetic route often starts with the protection of amino groups, followed by the coupling of amino acids using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Deprotection steps are carried out under acidic conditions, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of Caspaseinhibitor-bp-22471 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing robust purification methods. Techniques such as solid-phase peptide synthesis (SPPS) and automated peptide synthesizers are commonly used to streamline production .

Chemical Reactions Analysis

Types of Reactions

Caspaseinhibitor-bp-22471 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups present in Caspaseinhibitor-bp-22471. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Caspaseinhibitor-bp-22471 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of caspase inhibition and to develop new synthetic methodologies.

    Biology: Employed in cell culture experiments to investigate the role of caspases in apoptosis and other cellular processes.

    Medicine: Explored as a potential therapeutic agent for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

    Industry: Utilized in the development of diagnostic assays and therapeutic formulations.

Mechanism of Action

Caspaseinhibitor-bp-22471 exerts its effects by binding to the active site of caspases, thereby preventing the cleavage of their substrates. This inhibition blocks the downstream signaling pathways involved in apoptosis and inflammation. The molecular targets of Caspaseinhibitor-bp-22471 include various caspases such as caspase-3, caspase-7, and caspase-9. The inhibition of these caspases disrupts the apoptotic cascade, leading to increased cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Caspaseinhibitor-bp-22471

Caspaseinhibitor-bp-22471 is unique due to its high specificity for certain caspases and its ability to modulate multiple cellular pathways. Unlike other caspase inhibitors, it has shown a favorable safety profile and efficacy in preclinical studies .

Properties

Molecular Formula

C18H21Cl2FN2O6

Molecular Weight

451.3 g/mol

IUPAC Name

3-[[(2S)-2-[(2,4-dichlorophenyl)methoxycarbonylamino]-3-methylbutanoyl]amino]-5-fluoro-4-oxopentanoic acid

InChI

InChI=1S/C18H21Cl2FN2O6/c1-9(2)16(17(27)22-13(6-15(25)26)14(24)7-21)23-18(28)29-8-10-3-4-11(19)5-12(10)20/h3-5,9,13,16H,6-8H2,1-2H3,(H,22,27)(H,23,28)(H,25,26)/t13?,16-/m0/s1

InChI Key

ANNPALXBOKTDBF-VYIIXAMBSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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